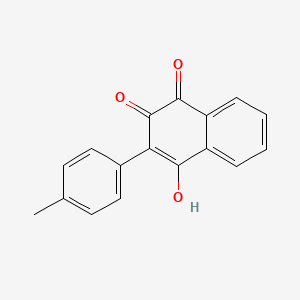
2-hydroxy-3-(4-methylphenyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-(4-methylphenyl)naphthoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries due to its anti-inflammatory, anticancer, and antimicrobial properties. In recent years, plumbagin has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The anticancer activity of 2-hydroxy-3-(4-methylphenyl)naphthoquinone is attributed to its ability to generate reactive oxygen species (ROS) in cancer cells. This leads to oxidative stress, DNA damage, and ultimately cell death. Plumbagin also inhibits the activity of various enzymes and transcription factors involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
Plumbagin has been found to have multiple biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been shown to modulate the immune system and improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-hydroxy-3-(4-methylphenyl)naphthoquinone in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for developing anticancer drugs with minimal side effects. However, 2-hydroxy-3-(4-methylphenyl)naphthoquinone is relatively unstable and can undergo oxidation and degradation in the presence of air and light. This can limit its use in certain experimental conditions.
Zukünftige Richtungen
1. Development of 2-hydroxy-3-(4-methylphenyl)naphthoquinone-based anticancer drugs with improved stability and efficacy.
2. Investigation of the mechanisms underlying 2-hydroxy-3-(4-methylphenyl)naphthoquinone's anti-inflammatory and antimicrobial activities.
3. Evaluation of the potential of 2-hydroxy-3-(4-methylphenyl)naphthoquinone as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
4. Exploration of the synergistic effects of 2-hydroxy-3-(4-methylphenyl)naphthoquinone with other natural compounds or chemotherapeutic agents.
5. Development of novel delivery systems for 2-hydroxy-3-(4-methylphenyl)naphthoquinone to improve its bioavailability and target specificity.
Synthesemethoden
Plumbagin can be synthesized from 2-hydroxy-1,4-naphthoquinone and p-toluidine in the presence of a catalyst. The reaction involves the condensation of the two compounds and subsequent reduction to form 2-hydroxy-3-(4-methylphenyl)naphthoquinone.
Wissenschaftliche Forschungsanwendungen
Plumbagin has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, colon, and prostate cancer. Plumbagin has also been found to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in cancer progression.
Eigenschaften
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)14-15(18)12-4-2-3-5-13(12)16(19)17(14)20/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJLTTZJLXYUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(4-methylphenyl)naphthoquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

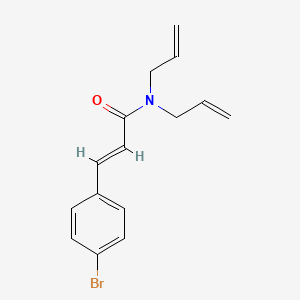


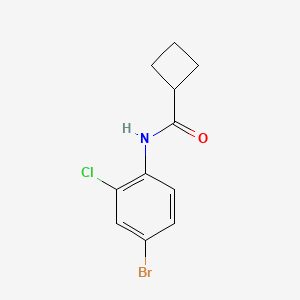
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
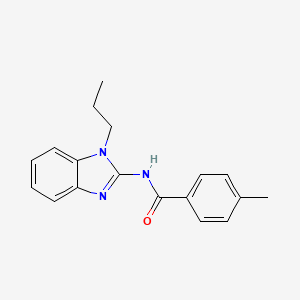
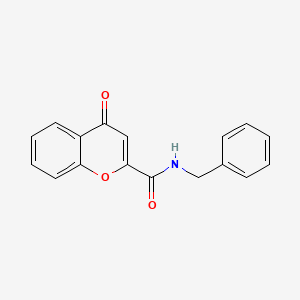
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
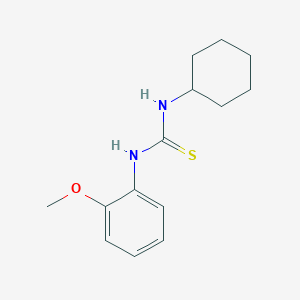

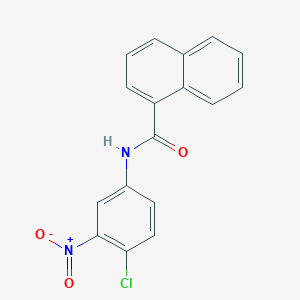

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)